Panobinostat vs. Vorinostat: 100- to 500-Fold Lower IC50 in Colorectal Cancer Cells with Extended Pharmacodynamic Persistence
In a standard 72-hour MTS proliferation assay using colorectal cancer cell lines, panobinostat demonstrated an IC50 range of 5.1–17.5 nmol/L, compared with vorinostat's IC50 range of 1.2–2.8 μmol/L [1]. This represents a calculated potency difference of approximately 100- to 500-fold favoring panobinostat. Additionally, panobinostat-induced histone H3 and H4 acetylation and p21 expression persisted for 48 hours following an initial 3-hour drug exposure, whereas vorinostat-induced acetylation reversed to baseline within 12 hours of drug removal [1].
| Evidence Dimension | Antiproliferative IC50 and duration of histone acetylation persistence post drug removal |
|---|---|
| Target Compound Data | IC50 = 5.1–17.5 nmol/L; acetyl-H3/H4 and p21 persistence = 48 hours after 3-hour exposure |
| Comparator Or Baseline | Vorinostat: IC50 = 1.2–2.8 μmol/L; acetyl-H3/H4 and p21 persistence = <12 hours after 3-hour exposure |
| Quantified Difference | Panobinostat is 100–500× more potent (IC50 in nM vs. μM); acetylation persists ≥4× longer (48h vs. <12h) |
| Conditions | 72-hour MTS proliferation assay; HCT116, HT29, and SW480 colorectal cancer cell lines; histone acetylation measured by Western blot following 3-hour drug pulse and washout |
Why This Matters
The 100- to 500-fold lower IC50 enables effective target engagement at clinically achievable plasma concentrations, while the extended 48-hour acetylation persistence supports intermittent dosing schedules that may reduce toxicity without compromising efficacy.
- [1] Wilson PM, et al. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deacetylase inhibitors panobinostat and vorinostat in models of colorectal cancer. Investigational New Drugs. 2013;31(4):845-857. View Source
